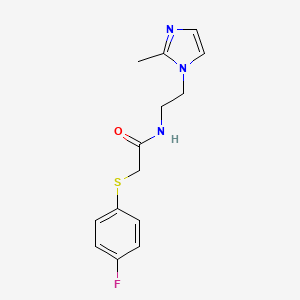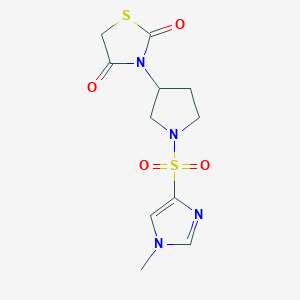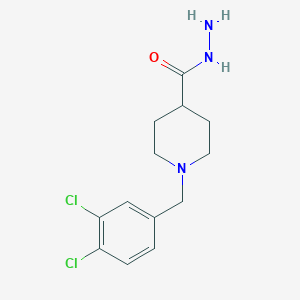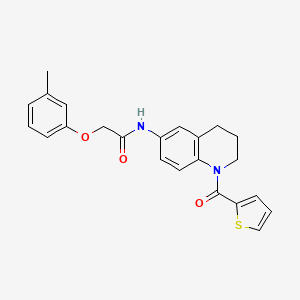![molecular formula C21H24N4O B2987676 4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)morpholine CAS No. 896803-64-8](/img/structure/B2987676.png)
4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)morpholine” is a chemical compound with the molecular formula C25H32N5 . It is a complex organic molecule that falls under the category of heterocyclic compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Wissenschaftliche Forschungsanwendungen
Tyrosine Kinase Inhibition
One of the significant applications of quinazoline derivatives, akin to 4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)morpholine, is in the inhibition of tyrosine kinase activity, particularly that of the epidermal growth factor receptor (EGFR). For instance, compounds like imidazo[4,5-g]quinazoline have shown remarkable potency in inhibiting the phosphorylation of substrates by EGFR tyrosine kinase, with inhibition constants in the sub-nanomolar range. Such inhibitors have the potential to halt or mitigate EGFR-stimulated signal transduction pathways within cells, offering avenues for cancer therapy due to the critical role of EGFR in various cancers (Rewcastle et al., 1996).
Antimicrobial and Antifungal Properties
Quinazolinone compounds, including structural analogs of 4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)morpholine, have been synthesized and characterized for their biological activities. Studies have shown that these compounds possess significant analgesic, anti-inflammatory, antibacterial, and antifungal properties. Notably, certain derivatives have demonstrated exceptional activity against a range of bacterial and fungal species, highlighting their potential in developing new antimicrobial agents (Panneerselvam et al., 2003).
Anticancer Applications
The structural framework of quinazolinones, similar to 4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)morpholine, serves as the basis for designing anticancer agents. These compounds often target key cellular enzymes or receptors such as EGFR-tyrosine kinase, which plays a pivotal role in cell signaling pathways related to cancer growth and proliferation. By inhibiting these targets, quinazolinone derivatives can effectively suppress tumor growth and may offer a therapeutic advantage in cancer treatment (Bavetsias et al., 2002).
Corrosion Inhibition
In the field of materials science, certain quinazolinone derivatives have been explored for their potential as corrosion inhibitors, particularly for mild steel in acidic environments. These compounds can form protective layers on the metal surface, significantly reducing the rate of corrosion. This application is particularly relevant in industries where metal durability and longevity are critical, highlighting the versatility of quinazolinone derivatives in both biomedical and industrial contexts (Errahmany et al., 2020).
Eigenschaften
IUPAC Name |
4-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-15-19(16-7-3-2-4-8-16)20-22-18-10-6-5-9-17(18)21(25(20)23-15)24-11-13-26-14-12-24/h2-4,7-8H,5-6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYVZBFRIMYVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

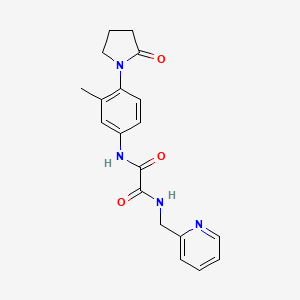
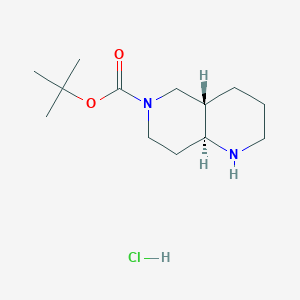
![1-[2-(Trifluoromethyl)pyridin-4-yl]piperidine-4-carboxamide](/img/structure/B2987597.png)
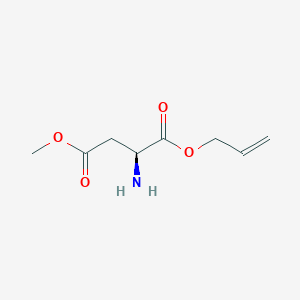
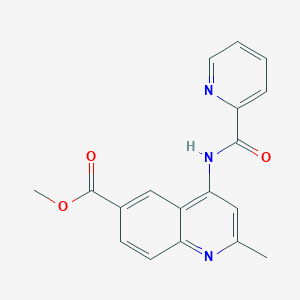
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B2987602.png)
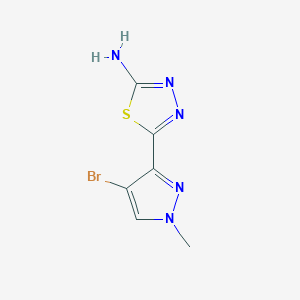
![1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
